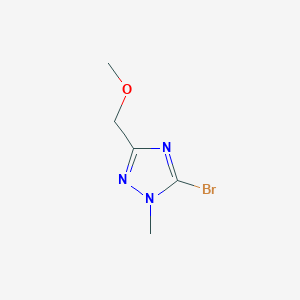

5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole

CAS No.: 2470437-45-5

Cat. No.: VC5637594

Molecular Formula: C5H8BrN3O

Molecular Weight: 206.043

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2470437-45-5 |

|---|---|

| Molecular Formula | C5H8BrN3O |

| Molecular Weight | 206.043 |

| IUPAC Name | 5-bromo-3-(methoxymethyl)-1-methyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C5H8BrN3O/c1-9-5(6)7-4(8-9)3-10-2/h3H2,1-2H3 |

| Standard InChI Key | RLTZWSJMBYCPOG-UHFFFAOYSA-N |

| SMILES | CN1C(=NC(=N1)COC)Br |

Introduction

Synthesis and Manufacturing Pathways

The synthesis of 5-bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole can be extrapolated from methods used for structurally related compounds. A plausible multi-step route involves:

Alkylation of 1,2,4-Triazole

The process begins with the methylation of 1,2,4-triazole using chloromethane in the presence of a base such as potassium hydroxide. This step yields 1-methyl-1H-1,2,4-triazole, a precursor for subsequent functionalization .

Bromination at Position 5

The 1-methyltriazole intermediate undergoes bromination using dibromomethane under controlled conditions. In a protocol analogous to patented methods, dissolving 1-methyl-1H-1,2,4-triazole in tetrahydrofuran (THF) and reacting with n-butyllithium generates a lithiated species, which readily reacts with dibromomethane to produce 5-bromo-1-methyl-1H-1,2,4-triazole .

Methoxymethylation at Position 3

Introducing the methoxymethyl group requires deprotonation of the triazole ring at position 3 using a strong base such as lithium diisopropylamide (LDA). Subsequent reaction with methoxymethyl chloride or methoxymethyl triflate facilitates nucleophilic substitution, yielding the target compound. This step mirrors methodologies employed in the synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine derivatives, where methoxymethyl groups are introduced via alkylation .

Table 1: Key Synthetic Steps and Conditions

Physicochemical Properties

The compound’s physicochemical profile is influenced by its bromine and methoxymethyl substituents. Experimental data for direct analogs provide a foundation for estimating key properties:

Table 2: Estimated Physicochemical Properties

The LogP value indicates moderate lipophilicity, suggesting compatibility with organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The methoxymethyl group enhances polarity compared to purely alkyl-substituted triazoles, improving solubility in methanol and ethanol .

Chemical Reactivity and Functionalization

The bromine atom at position 5 serves as a reactive site for cross-coupling reactions, enabling further derivatization. For instance, Suzuki-Miyaura coupling with aryl boronic acids could replace the bromine with aromatic groups, expanding the compound’s utility in medicinal chemistry. Additionally, the methoxymethyl group can undergo hydrolysis under acidic conditions to yield a hydroxymethyl derivative, providing a handle for additional functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume